3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1220124-55-9 . It has a molecular weight of 262.08 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Applications of Brominated and Fluorinated Compounds
Synthetic Pathways and Applications : Research into compounds like 2-Fluoro-4-bromobiphenyl, which shares structural similarities with 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, reveals the development of practical synthesis methods for compounds used in manufacturing non-steroidal anti-inflammatory materials (Qiu et al., 2009). Such research underscores the importance of developing efficient and scalable synthesis routes for brominated and fluorinated compounds, which can be critical in pharmaceutical manufacturing.
Antimicrobial and Repellent Applications : Studies on compounds with functionalities similar to this compound, such as N,N-diethyl-3-methylbenzamide (deet), highlight their application as effective insect repellents. The pharmacokinetics, formulation, and safety aspects of these compounds have been extensively reviewed, emphasizing their role in preventing vector-borne diseases (Qiu et al., 1998).
Anticancer Research : Research into various functional groups, including bromo and fluoro groups, has shown their effectiveness in anticancer activity. A review of natural and synthetic anticancer compounds suggests that the positioning of these functional groups significantly impacts their anticancer activities, offering a path for future drug development (Liew et al., 2020).
Environmental Impact of Brominated Compounds : The use of novel brominated flame retardants (NBFRs), such as those structurally related to this compound, raises concerns about their environmental fate and potential health risks. A review of NBFRs in indoor air, dust, consumer goods, and food outlines the need for further research on their occurrence, environmental behavior, and toxicity (Zuiderveen et al., 2020).
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may interact with its targets in a similar manner .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVSUVDBGQMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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